9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Kinase assay Purine-6-carboxamide

9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899970-89-9) is a synthetic purine-6-carboxamide derivative featuring a thiophen-2-yl group at the 2-position and a 3-methoxyphenyl substituent at the 9-position. This compound belongs to a class of 2,9-disubstituted purines under investigation as epidermal growth factor receptor (EGFR) inhibitors.

Molecular Formula C17H13N5O3S
Molecular Weight 367.38
CAS No. 899970-89-9
Cat. No. B2822953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS899970-89-9
Molecular FormulaC17H13N5O3S
Molecular Weight367.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4
InChIInChI=1S/C17H13N5O3S/c1-25-10-5-2-4-9(8-10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-6-3-7-26-11/h2-8H,1H3,(H2,18,23)(H,20,24)
InChIKeyIPFBDATYNQFGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3-Methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899970-89-9): A 2,9-Disubstituted Purine-6-Carboxamide for Scientific Procurement


9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899970-89-9) is a synthetic purine-6-carboxamide derivative featuring a thiophen-2-yl group at the 2-position and a 3-methoxyphenyl substituent at the 9-position. This compound belongs to a class of 2,9-disubstituted purines under investigation as epidermal growth factor receptor (EGFR) inhibitors. Its molecular formula is C17H13N5O3S and its molecular weight is 367.38 g/mol .

Why Generic Substitution of 9-(3-Methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide Is Not Advisable for Critical Research


The 2,9-disubstituted purine-6-carboxamide scaffold exhibits strong structure-activity relationships (SAR) where subtle modifications to the aryl/heteroaryl substituents at positions C2 and N9 dramatically alter kinase inhibition potency, selectivity, and cellular efficacy. In the series reported by Chatterjee et al. (2026), compounds with identical core structures but different substitution patterns displayed IC50 values against A549 lung cancer cells spanning a 5-fold range (4.35–22.1 µM) . Consequently, simple in-class substitution without precise structural matching risks substantial loss of target engagement and functional activity.

Quantitative Differentiation Evidence for 9-(3-Methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide Against Key Comparators


EGFR Enzymatic Inhibition Potency vs. Erlotinib in 2,9-Disubstituted Purine Series

Within the 2,9-disubstituted purine-6-carboxamide series, compound 6E (bearing a thiophen-2-yl at C2 and 3-methoxyphenyl at N9) demonstrated superior EGFR enzymatic inhibition compared to the clinical EGFR inhibitor erlotinib. The compound achieved an IC50 of 105.96 nM against EGFR, representing a 2.1-fold improvement over erlotinib’s IC50 of 218.47 nM in the same assay .

EGFR inhibition Kinase assay Purine-6-carboxamide

Cellular Antiproliferative Activity in A549 Lung Cancer Cells vs. Erlotinib

In A549 non-small cell lung cancer cells, compound 6E exhibited a cellular IC50 of 4.35 µM, outperforming erlotinib which showed an IC50 of 11.83 µM under identical conditions . This represents a 2.7-fold improvement in cellular potency.

Anticancer activity A549 cells Cellular IC50

Synthesis Yield and Catalyst-Free Green Chemistry Advantage

The target compound was synthesized via a catalyst-free methodology achieving 85–93% yield, a range that is competitive with or superior to many metal-catalyzed purine coupling reactions. This avoids metal contamination, which is critical for biological testing .

Green synthesis Catalyst-free Yield

Mechanistic Differentiation: Induction of ROS and Mitochondrial Depolarization

Compound 6E uniquely induced reactive oxygen species (ROS) generation and mitochondrial depolarization leading to apoptotic cell death in A549 cells, while simultaneously suppressing p-PI3K levels comparably to erlotinib . This dual mechanism (kinase inhibition + ROS-mediated apoptosis) differentiates it from erlotinib, which primarily acts via EGFR kinase inhibition alone.

Reactive oxygen species Apoptosis Mitochondrial depolarization

Optimal Research Application Scenarios for 9-(3-Methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide


EGFR-Targeted Anticancer Drug Discovery Lead Optimization

As a potent EGFR inhibitor with a 2.1-fold enzymatic potency advantage over erlotinib, this compound serves as a high-quality lead scaffold for medicinal chemistry campaigns targeting EGFR-driven cancers, particularly non-small cell lung cancer. Its cellular IC50 of 4.35 µM in A549 cells supports its use in structure-activity relationship (SAR) expansion studies .

Investigating EGFR Inhibitor Resistance Mechanisms via ROS Modulation

The compound's unique ability to induce ROS generation and mitochondrial depolarization, in addition to canonical EGFR pathway suppression, makes it a valuable probe for studying resistance mechanisms in EGFR-mutant cancers and for evaluating the therapeutic potential of dual-mechanism EGFR inhibitors .

Green Chemistry Method Development for Purine Scaffold Synthesis

The catalyst-free, high-yield (85–93%) synthetic protocol established for this compound class provides a platform for developing environmentally sustainable manufacturing processes for purine-based pharmaceuticals, eliminating metal waste streams and simplifying purification workflows .

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